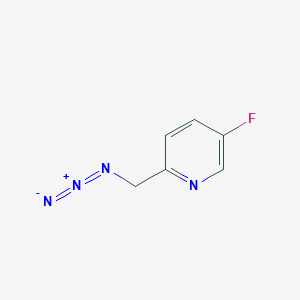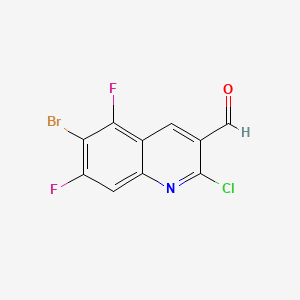
6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is a quinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms on its quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The same aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: Formation of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carboxylic acid.
Reduction: Formation of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is primarily determined by its ability to interact with various molecular targets. The presence of multiple halogen atoms enhances its reactivity and binding affinity to biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity and function.
Comparison with Similar Compounds
- 6-Bromo-2-chloroquinoline-3-carbaldehyde
- 5,7-Difluoroquinoline-3-carbaldehyde
- 6-Bromo-5,7-difluoroquinoline
Comparison: 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications. The presence of multiple halogens can enhance its reactivity and potential biological activity compared to similar compounds with fewer or different halogen substitutions.
Properties
Molecular Formula |
C10H3BrClF2NO |
|---|---|
Molecular Weight |
306.49 g/mol |
IUPAC Name |
6-bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H3BrClF2NO/c11-8-6(13)2-7-5(9(8)14)1-4(3-16)10(12)15-7/h1-3H |
InChI Key |
HSRICQKADVUXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=CC(=C(C(=C21)F)Br)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


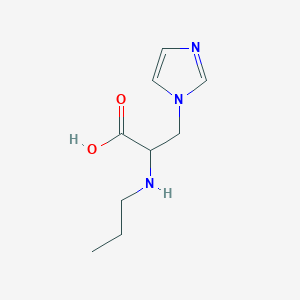

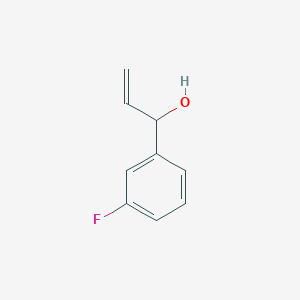
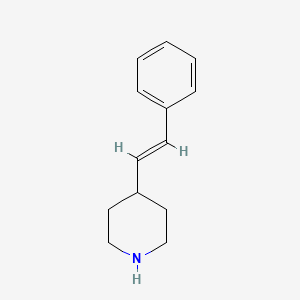
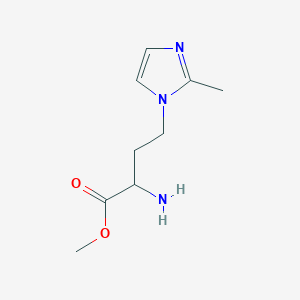
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
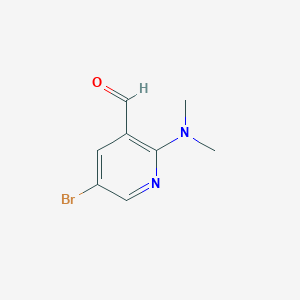
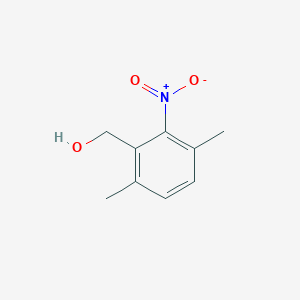

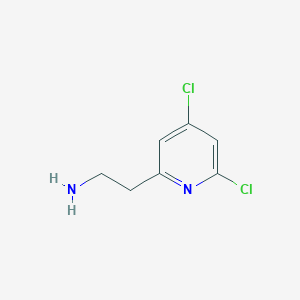
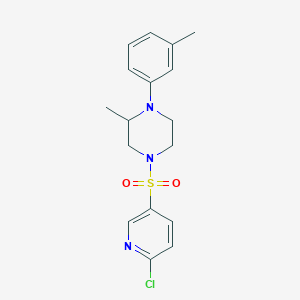
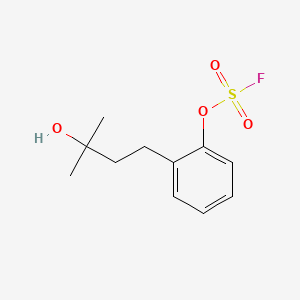
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
